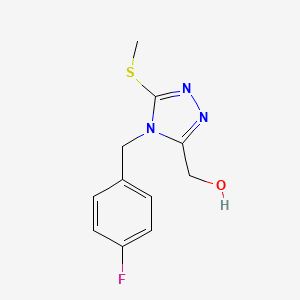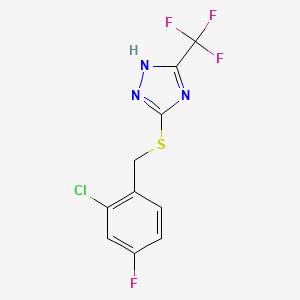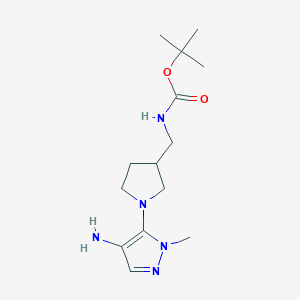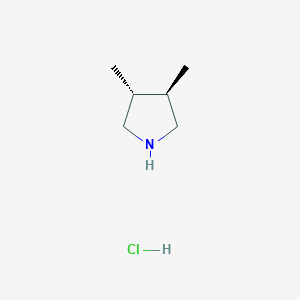![molecular formula C12H17N3O2 B11789303 2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)
2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin ist eine komplexe organische Verbindung, die eine einzigartige Struktur aufweist, die einen Tetrahydropyranring und einen Tetrahydropyrido[3,4-d]pyridazinon-Kern kombiniert
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Zwischenprodukte unter kontrollierten Bedingungen. Zum Beispiel kann die Synthese mit der Herstellung eines Tetrahydropyran-Derivats beginnen, gefolgt von seiner Reaktion mit einem Pyridazinon-Vorläufer unter sauren oder basischen Bedingungen, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatz-Screening-Techniken umfassen, um die effizientesten Katalysatoren und Reaktionsbedingungen zu identifizieren. Darüber hinaus könnte die kontinuierliche Flusschemie eingesetzt werden, um den Produktionsprozess zu skalieren und gleichzeitig die Konsistenz zu gewährleisten und Abfall zu reduzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an Positionen, die für einen nukleophilen Angriff anfällig sind.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen oder anticancerogenen Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme oder Rezeptoren gehören, die eine Rolle in biologischen Stoffwechselwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität möglicherweise zu hemmen oder zu modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder anticancerogener Aktivität .
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dihydro-2H-pyran: Eine einfachere Verbindung mit einer ähnlichen Tetrahydropyranringstruktur.
Tetrahydro-2H-pyran-2-ol: Eine weitere verwandte Verbindung mit einer Hydroxylgruppe, die an den Tetrahydropyranring gebunden ist.
Einzigartigkeit
1-(2H)-Oxo-2-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin ist einzigartig aufgrund seiner Kombination aus einem Tetrahydropyranring und einem Tetrahydropyrido[3,4-d]pyridazinon-Kern. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei einfacheren verwandten Verbindungen nicht beobachtet werden .
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-(oxan-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C12H17N3O2/c16-12-11-1-4-13-7-9(11)8-14-15(12)10-2-5-17-6-3-10/h8,10,13H,1-7H2 |
InChI-Schlüssel |
OIGWOHXBQXLUFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C(=O)C3=C(CNCC3)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)

![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)

![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)


![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)

